6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Overview
Description
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound features an imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic system, and a 4-chlorophenylsulfanyl group attached to it.
Preparation Methods
The synthesis of 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamide and α-haloketone derivatives under basic conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydride. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with cellular receptors and signaling pathways, modulating immune responses and exerting antiviral effects .
Comparison with Similar Compounds
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: Similar in structure but with a bromine atom instead of chlorine, this compound may exhibit different biological activities and reactivity.
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: The presence of a methyl group instead of chlorine can influence the compound’s lipophilicity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3S2/c13-8-1-3-9(4-2-8)18-11-10(7-14)16-5-6-17-12(16)15-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQOGWJJKAPSKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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